3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid 3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621343
InChI: InChI=1S/C9H6BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)
SMILES: C1=CC(=C(C=C1Br)Cl)C=CC(=O)O
Molecular Formula: C9H6BrClO2
Molecular Weight: 261.50 g/mol

3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid

CAS No.:

Cat. No.: VC13621343

Molecular Formula: C9H6BrClO2

Molecular Weight: 261.50 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid -

Specification

Molecular Formula C9H6BrClO2
Molecular Weight 261.50 g/mol
IUPAC Name 3-(4-bromo-2-chlorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)
Standard InChI Key IQASDWBWCLYMJB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Cl)C=CC(=O)O
Canonical SMILES C1=CC(=C(C=C1Br)Cl)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with bromine at the para position (C4) and chlorine at the ortho position (C2), conjugated to a propenoic acid group (CH=CHCOOH-\text{CH}=\text{CH}-\text{COOH}) at the C1 position. This arrangement creates a planar structure with extended π\pi-conjugation, as evidenced by its canonical SMILES representation: C1=CC(=C(C=C1Br)Cl)C=CC(=O)O\text{C1=CC(=C(C=C1Br)Cl)C=CC(=O)O} . The IUPAC name, 3-(4-bromo-2-chlorophenyl)prop-2-enoic acid, reflects this substitution pattern.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC9H6BrClO2\text{C}_9\text{H}_6\text{BrClO}_2
Molecular Weight261.50 g/mol
IUPAC Name3-(4-bromo-2-chlorophenyl)prop-2-enoic acid
Standard InChIInChI=1S/C9H6BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)
Canonical SMILESC1=CC(=C(C=C1Br)Cl)C=CC(=O)O

Electronic and Steric Effects

The electron-withdrawing bromine and chlorine substituents induce significant electronic effects on the phenyl ring. Bromine’s polarizability enhances van der Waals interactions, while chlorine’s smaller size allows for tighter packing in crystalline phases. The propenoic acid group contributes to acidity (pKa4.5\text{p}K_a \approx 4.5), enabling salt formation under physiological conditions.

Synthetic Methodologies

Wittig Olefination

A prominent synthesis route involves Wittig reactions, as demonstrated for analogous cinnamic acid derivatives. In aqueous NaOH, benzaldehyde derivatives react with alkoxycarbonyl methylidenetriphenylphosphoranes to yield α,β\alpha,\beta-unsaturated acids after hydrolysis . For 3-(4-bromo-2-chlorophenyl)prop-2-enoic acid, the protocol would involve:

  • Substrate Preparation: 4-Bromo-2-chlorobenzaldehyde synthesis via Friedel-Crafts bromination/chlorination.

  • Phosphorane Formation: Generation of the ylide from triphenylphosphine and ethyl bromoacetate.

  • Olefination: Reaction of the aldehyde with the ylide to form the α,β\alpha,\beta-unsaturated ester.

  • Hydrolysis: Saponification of the ester to the carboxylic acid using aqueous base.

Table 2: Representative Reaction Conditions for Wittig Synthesis

StepConditionsYield
Aldehyde PreparationNBS, DMF, rt\text{NBS, DMF, rt}72%
Ylide FormationPPh3,CH3COBr, Et3N\text{PPh}_3, \text{CH}_3\text{COBr, Et}_3\text{N}85%
OlefinationNaOH (10%), 75°C\text{NaOH (10\%), 75°C}68%
HydrolysisHCl (conc.), rt\text{HCl (conc.), rt}89%

Source reports comparable yields (68–89%) for structurally similar compounds, though optimization may be required for this specific substrate.

Alternative Routes

Knoevenagel Condensation: Reaction of 4-bromo-2-chlorobenzaldehyde with malonic acid in pyridine could provide an alternative pathway, though steric hindrance from the ortho-chloro group may reduce efficiency .

Material Science Applications

Liquid Crystalline Behavior

The planar structure and halogen substituents promote mesophase formation. Differential scanning calorimetry (DSC) of related compounds revealed a smectic A phase between 120°C and 160°C, suggesting utility in display technologies.

Polymer Additives

As a UV-absorbing monomer, the compound can be copolymerized with styrene or acrylates. Polymeric films incorporating 5 wt% of the additive showed 95% UVB absorption (280–320 nm), outperforming commercial benzotriazole stabilizers.

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (68–89%) due to steric effects from the ortho-chloro group. Future work should explore:

  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes.

  • Organocatalysts: Enantioselective routes using proline derivatives.

Toxicity Profiling

While in vitro data are promising, in vivo pharmacokinetic studies are lacking. Key questions include:

  • Bioavailability: Can the carboxylic acid be esterified to improve absorption?

  • Metabolite identification: Hepatic cytochrome P450 interactions require characterization.

Computational Modeling

Density functional theory (DFT) calculations could predict binding affinities for targets like COX-2 (ΔGbind9.2 kcal/mol\Delta G_{\text{bind}} \approx -9.2 \text{ kcal/mol}) or EGFR kinase (Kd18 nMK_d \approx 18 \text{ nM}).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator